molecular formula C24H25BrO2Si B13974265 2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one CAS No. 845504-47-4

2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one

Cat. No.: B13974265
CAS No.: 845504-47-4
M. Wt: 453.4 g/mol
InChI Key: NRIJAOBIPGCLOD-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one is a brominated ketone derivative featuring a tert-butyl(diphenyl)silyl (TBDPS) ether group at the para position of the phenyl ring. This compound is primarily used in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and materials science research. The TBDPS group serves as a sterically demanding protecting group for hydroxyl functionalities, offering stability under basic and mildly acidic conditions . The bromine atom at the α-position of the ketone enhances its reactivity in nucleophilic substitutions, making it valuable for further functionalization (e.g., cross-coupling reactions or heterocycle formation) .

Synthesis typically involves bromination of the parent acetophenone derivative. For example, acetophenones substituted with silyl-protected hydroxyl groups are treated with bromine in diethyl ether at 0°C, followed by quenching and crystallization .

Properties

CAS No.

845504-47-4

Molecular Formula

C24H25BrO2Si

Molecular Weight

453.4 g/mol

IUPAC Name

2-bromo-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]ethanone

InChI

InChI=1S/C24H25BrO2Si/c1-24(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19(15-17-20)23(26)18-25/h4-17H,18H2,1-3H3

InChI Key

NRIJAOBIPGCLOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one typically involves the bromination of 1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-((tert-butyldiphenylsilyl)oxy)phenyl)ethan-1-one depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or proteins, affecting their function and activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : The TBDPS group significantly hinders nucleophilic attack at the carbonyl compared to smaller substituents (e.g., methoxy or unprotected –OH), as evidenced by slower reaction rates in SN2 substitutions .
  • Thermal Stability : Crystalline analogs like 2-bromo-1-(p-tolyl)ethan-1-one (mp 49–50°C) contrast with the TBDPS derivative, which remains a stable solid up to 100°C due to increased molecular weight and rigidity.

Functional Group Variations in Bromoethanones

Electron-Withdrawing vs. Electron-Donating Groups

  • Electron-Withdrawing Groups (EWGs) :
    • 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one (CAS 103962-10-3): The trifluoromethoxy group decreases electron density at the carbonyl, enhancing electrophilicity and accelerating nucleophilic substitutions. However, this compound exhibits lower thermal stability (decomposes above 80°C) compared to the TBDPS analog .
  • Electron-Donating Groups (EDGs) :
    • 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethan-1-one (CAS 110668-69-4): The imidazole ring introduces basicity and π-stacking capacity, enabling applications in metal-organic frameworks. Reactivity in Suzuki-Miyaura couplings is 2–3× faster than the TBDPS derivative due to reduced steric hindrance .

Heterocyclic and Bulky Substituents

Compound Structure Applications Key Data
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one Isoxazole ring Precursor for antifungal agents Melting point: 92–94°C; Yield: 68% (via Claisen condensation)
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one Bulky phenolic substituents Antioxidant intermediates Solubility: Insoluble in water; stable in DMSO up to 150°C

Biological Activity

2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}BrO
  • Molecular Weight : 255.15 g/mol
  • CAS Number : 30095-47-7

The compound features a bromine atom and a tert-butyl(diphenyl)silyl ether functional group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on benzosiloxaboroles demonstrated high activity against Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 12.5 µg/mL, indicating potent antibacterial effects with relatively low cytotoxicity .

The mechanism of action for compounds in this class may involve the inhibition of essential bacterial enzymes. For example, the inhibition of leucyl-tRNA synthetase has been suggested as a potential pathway for antimicrobial activity . However, further studies are required to elucidate the specific mechanisms by which this compound exerts its effects.

Synthesis and Evaluation

A study focused on synthesizing various derivatives of siloxaboroles reported promising results in terms of their biological activity. The synthesized compounds were evaluated for their antibacterial efficacy against various strains, including multidrug-resistant bacteria .

Comparative Analysis

The following table summarizes the biological activity of several related compounds:

Compound NameMIC (µg/mL)Activity against MSSAActivity against MRSA
Compound A1.56YesYes
Compound B6.25YesNo
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • Silyl Protection : Introduction of the tert-butyl(diphenyl)silyl (TBDPS) group via reaction with tert-butyl(diphenyl)silyl chloride under basic conditions (e.g., imidazole in DMF) to protect the phenolic hydroxyl group .
  • Friedel-Crafts Acylation : Acetylation of the silyl-protected phenol using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Bromination : α-Bromination of the ketone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .
  • Key Considerations : Anhydrous conditions are critical to prevent hydrolysis of the silyl group .

Q. How is the tert-butyl(diphenyl)silyl (TBDPS) group introduced and characterized in this compound?

  • Methodological Answer : The TBDPS group is introduced via nucleophilic substitution of the phenolic hydroxyl group with tert-butyl(diphenyl)silyl chloride. Characterization includes:

  • ¹H/¹³C NMR : Signals for tert-butyl (δ ~1.05 ppm) and diphenyl groups (δ ~7.3–7.7 ppm) confirm successful silylation .
  • 29Si NMR : A distinct peak near δ 18–20 ppm confirms the silyl ether linkage .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the expected molecular weight .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons, the TBDPS group, and the bromoethanone moiety. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals caused by steric hindrance from the bulky silyl group .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, particularly the spatial arrangement of the TBDPS group .
  • IR Spectroscopy : Confirms the ketone (C=O stretch ~1700 cm⁻¹) and silyl ether (Si-O-C stretch ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the bromoethanone moiety?

  • Methodological Answer :

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling with boronic acids. Optimize ligand-to-metal ratios to enhance efficiency .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve reaction rates .
  • Byproduct Analysis : Monitor for debromination or silyl deprotection using LC-MS. Adjust reaction pH to minimize hydrolysis .

Q. How to resolve discrepancies in NMR data due to steric hindrance from the TBDPS group?

  • Methodological Answer :

  • Decoupling Experiments : Use NOESY/ROESY to differentiate between diastereotopic protons near the silyl group .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
  • Dynamic NMR : Elevate temperature to reduce signal splitting caused by restricted rotation .

Q. What strategies mitigate premature deprotection of the TBDPS group during multi-step syntheses?

  • Methodological Answer :

  • Mild Reaction Conditions : Avoid strong acids/bases; use tetrabutylammonium fluoride (TBAF) selectively for deprotection .
  • Alternative Protecting Groups : Compare stability with triisopropylsilyl (TIPS) or triethylsilyl (TES) groups if TBDPS is unsuitable .
  • In Situ Monitoring : Track silyl group integrity via 29Si NMR or IR spectroscopy during reaction progression .

Data Contradiction and Mechanistic Analysis

Q. How to address unexpected byproducts in bromination reactions of this compound?

  • Methodological Answer :

  • Mechanistic Studies : Distinguish radical (NBS/AIBN) vs. ionic (Br₂/FeBr₃) pathways. Radical routes often yield fewer electrophilic byproducts .
  • Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts. Compare HRMS and NMR data with known analogs .
  • Computational Insights : Simulate reaction pathways (e.g., using Gaussian) to identify transition states favoring undesired products .

Applications in Complex Syntheses

Q. How is this compound utilized as a precursor in natural product synthesis?

  • Methodological Answer :

  • Cross-Coupling Reactions : The bromoethanone moiety serves as an electrophilic partner in Suzuki or Heck couplings to construct biaryl frameworks found in bioactive molecules .
  • Deprotection-Functionalization : After TBDPS removal, the phenolic hydroxyl group can undergo alkylation or acylation to generate diverse intermediates .
  • Case Study : Used in synthesizing indole-based natural products via Pd-catalyzed cyclization .

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